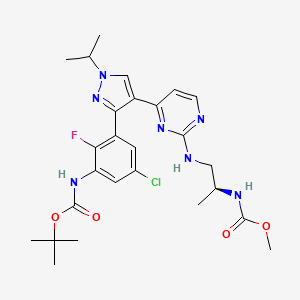

methyl (S)-(1-((4-(3-(3-((tert-Butoxycarbonyl)amino)-5-chloro-2-fluorophenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate

Description

Methyl (S)-(1-((4-(3-(3-((tert-Butoxycarbonyl)amino)-5-chloro-2-fluorophenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate is a synthetic small molecule featuring a pyrimidine-pyrazole heterocyclic core with multiple functional groups. Key structural elements include:

- Pyrimidine ring: Serves as a central scaffold for binding interactions.

- Pyrazole ring: Substituted with a 1-isopropyl group, influencing steric and electronic properties.

- Chloro-fluoro-phenyl group: The 5-chloro-2-fluorophenyl moiety enhances hydrophobic interactions and modulates electron density.

- Methyl carbamate: Introduces a polar group that may affect bioavailability.

This compound’s stereochemistry ((S)-configuration) is critical for target engagement, as seen in related enantiomerically pure analogs .

Properties

Molecular Formula |

C26H33ClFN7O4 |

|---|---|

Molecular Weight |

562.0 g/mol |

IUPAC Name |

tert-butyl N-[5-chloro-2-fluoro-3-[4-[2-[[(2S)-2-(methoxycarbonylamino)propyl]amino]pyrimidin-4-yl]-1-propan-2-ylpyrazol-3-yl]phenyl]carbamate |

InChI |

InChI=1S/C26H33ClFN7O4/c1-14(2)35-13-18(19-8-9-29-23(32-19)30-12-15(3)31-24(36)38-7)22(34-35)17-10-16(27)11-20(21(17)28)33-25(37)39-26(4,5)6/h8-11,13-15H,12H2,1-7H3,(H,31,36)(H,33,37)(H,29,30,32)/t15-/m0/s1 |

InChI Key |

KYNFNBQBRPGRND-HNNXBMFYSA-N |

Isomeric SMILES |

C[C@@H](CNC1=NC=CC(=N1)C2=CN(N=C2C3=C(C(=CC(=C3)Cl)NC(=O)OC(C)(C)C)F)C(C)C)NC(=O)OC |

Canonical SMILES |

CC(C)N1C=C(C(=N1)C2=C(C(=CC(=C2)Cl)NC(=O)OC(C)(C)C)F)C3=NC(=NC=C3)NCC(C)NC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Bromination of 2-Fluoroacetophenone Derivatives

The synthesis begins with bromination of 2-fluoroacetophenone using tetrabutylammonium tribromide in tetrahydrofuran at 20–30°C, yielding 2-fluoro-α-bromoacetophenone. This intermediate reacts with malononitrile under basic conditions to form 2-[2-(2-fluorophenyl)-2-carbonyl]malononitrile, which undergoes cyclization in hydrogen chloride–ethyl acetate to produce 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.

Introduction of Chloro and tert-Butoxycarbonylamino Groups

Catalytic hydrogenation dechlorinates the pyrrole intermediate, followed by Boc protection using di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine. Electrophilic chlorination at the 5-position is achieved using N-chlorosuccinimide (NCS) in dichloromethane at 0°C.

Table 1: Key Reaction Conditions for Fluorophenyl-Pyrazole Synthesis

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Bromination | Tetrabutylammonium tribromide, THF, 25°C | 92 | |

| Cyclization | HCl/EtOAc, 0°C | 85 | |

| Boc Protection | Boc₂O, DMAP, Et₃N, CH₂Cl₂ | 78 |

Suzuki-Miyaura Coupling for Pyrimidine Attachment

The pyrimidin-2-ylamino group is introduced via a palladium-catalyzed Suzuki-Miyaura cross-coupling between the pyrazole boronic ester and 4-chloropyrimidin-2-amine.

Optimization of Coupling Conditions

Optimal conditions involve Pd(PPh₃)₄ (2 mol%) in a 2:1 mixture of 1,2-dimethoxyethane (DME) and water, with Na₂CO₃ as the base at 90°C for 6 hours. This protocol achieves a 96.7% yield by minimizing protodeboronation and ensuring efficient transmetalation.

Table 2: Suzuki-Miyaura Coupling Parameters

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | Maximizes π-complex stability |

| Solvent | DME:H₂O (2:1) | Enhances solubility of boronic acid |

| Temperature | 90°C | Accelerates oxidative addition |

Asymmetric Synthesis of the (S)-Propan-2-yl Carbamate

The stereocenter is established through enzymatic resolution or asymmetric hydrogenation. A patented method employs (R)-BINAP-modified ruthenium catalysts for hydrogenation of α-acetamidoacrylates, achieving >99% enantiomeric excess (ee). Subsequent carbamate formation uses methyl chloroformate in the presence of N-methylmorpholine, yielding the methyl carbamate without racemization.

Carbamate Formation Under Supercritical CO₂

The final carbamate bond is formed via reaction of the secondary amine with dimethyl carbonate (DMC) in supercritical CO₂ (scCO₂). At 150 bar and 80°C, scCO₂ suppresses N-methylation by shifting equilibrium toward the carbamate (Selectivity: 93% vs. 63% at 5 bar). Methanol acts as a cosolvent to stabilize the anionic intermediate.

Table 3: Effect of CO₂ Pressure on Carbamate Selectivity

| Pressure (bar) | Temperature (°C) | Selectivity (%) |

|---|---|---|

| 5 | 80 | 63 |

| 150 | 80 | 93 |

Final Assembly and Purification

The intermediates are coupled via sequential peptide-like couplings using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyAOP) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). Final purification employs reverse-phase high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-(1-((4-(3-(3-((tert-Butoxycarbonyl)amino)-5-chloro-2-fluorophenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate undergoes various chemical reactions, including:

Substitution reactions: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions.

Deprotection reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

Coupling reactions: The compound can be further functionalized through coupling reactions with other aromatic or heterocyclic compounds.

Common Reagents and Conditions

Acidic conditions: For deprotection of the tert-butoxycarbonyl group.

Basic conditions: For coupling reactions and nucleophilic substitutions.

Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while coupling reactions can introduce various functional groups to the molecule.

Scientific Research Applications

Methyl (S)-(1-((4-(3-(3-((tert-Butoxycarbonyl)amino)-5-chloro-2-fluorophenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate has several applications in scientific research:

Medicinal chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors.

Biological studies: The compound is used to study the interactions between small molecules and biological targets, such as enzymes and receptors.

Industrial applications: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl (S)-(1-((4-(3-(3-((tert-Butoxycarbonyl)amino)-5-chloro-2-fluorophenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to therapeutic effects, such as the suppression of cancer cell growth.

Comparison with Similar Compounds

The compound’s structural analogs from patent literature and synthetic studies highlight key similarities and differences in design and properties.

Structural and Functional Group Analysis

Table 1: Comparison of Structural Features

*Estimated based on structural complexity compared to analogs.

Key Observations:

Core Heterocycles: The target compound uses a pyrimidine-pyrazole scaffold, whereas analogs in Examples 60 and 75 incorporate chromenone or fused pyrimidine-furan systems . Pyrimidine-pyrazole cores are smaller and may enhance metabolic stability compared to bulkier chromenone hybrids.

Functional Groups :

- Boc Protection : Both the target compound and Example 75 utilize Boc groups, which are absent in Example 60’s sulfonamide derivative. Boc groups improve synthetic handling but require deprotection for bioactivity .

- Halogen Substituents : Chloro and fluoro groups in the target compound’s phenyl ring enhance lipophilicity and binding affinity through hydrophobic and electronic effects, similar to fluorophenyl groups in Examples 60 and 75 .

Stereochemistry :

- The (S)-enantiomer of the target compound is specified, mirroring the high enantiomeric excess (96.21%) observed in Example 60, underscoring the importance of chirality in activity .

Biological Activity

Methyl (S)-(1-((4-(3-(3-((tert-butoxycarbonyl)amino)-5-chloro-2-fluorophenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate is a compound with significant potential in medicinal chemistry, particularly due to its biological activity related to enzyme inhibition and receptor binding. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

| Property | Details |

|---|---|

| IUPAC Name | Methyl (S)-(1-((4-(3-(3-((tert-butoxycarbonyl)amino)-5-chloro-2-fluorophenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamate |

| CAS Number | 1143534-07-9 |

| Molecular Formula | C₁₅H₁₈ClF₂N₅O₄ |

| Molecular Weight | 313.78 g/mol |

| Purity | 95% |

The primary mechanism of action for this compound involves its ability to inhibit specific enzymes by binding to their active sites. This interaction prevents substrate binding and subsequent catalytic activity, which is crucial for various biological processes. The inhibition of enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both of which are vital in nucleotide synthesis, has been noted in similar compounds .

Enzyme Inhibition

Methyl (S)-(1-(...) has been studied for its inhibitory effects on several enzymes, particularly those involved in folate metabolism. The compound demonstrates potent inhibitory activity against TS, which is essential for DNA synthesis and repair. In various studies, related compounds have shown IC50 values ranging from 46 nM to 275 nM against TS and DHFR, indicating strong potential as an anticancer agent .

Anticancer Properties

Research indicates that compounds with similar structures to methyl (S)-(1-(...) exhibit cytotoxic effects on human cancer cell lines. For instance, the combination of this compound with other agents has been shown to enhance its efficacy against resistant cancer cell lines, suggesting a synergistic effect that could be leveraged in therapeutic applications .

Case Studies

-

Inhibition of TS in Cancer Cells

- A study evaluated the potency of methyl (S)-(1-(...) against human cancer cell lines resistant to traditional therapies. The results indicated a significant reduction in cell viability at low concentrations, highlighting its potential as a novel treatment option.

-

Synergistic Effects with Other Anticancer Agents

- Another case study focused on the combination therapy involving methyl (S)-(1-(...) and pemetrexed, a known antifolate drug. The findings suggested that this combination could lead to enhanced therapeutic outcomes in malignant pleural mesothelioma models.

Q & A

Q. Key Reaction Steps :

Basic: Which analytical techniques are essential for characterizing this compound’s purity and structure?

Answer:

Critical methods include:

- HPLC-PDA : Purity assessment (≥98%) using a C18 column (ACN/H₂O gradient, 0.1% TFA) with UV detection at 254 nm .

- NMR Spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₃H₂₈ClFN₆O₃: 509.1774) .

Methodological Note : For chiral purity, use chiral HPLC (e.g., Chiralpak IC-3 column) to resolve stereoisomers, as the (S)-configuration at the propan-2-yl carbamate is critical .

Advanced: How can researchers optimize the coupling reaction between the pyrazole and pyrimidine rings to improve yield?

Answer:

Optimization strategies include:

- Design of Experiments (DoE) : Systematically vary catalyst loading (e.g., Pd(OAc)₂ vs. PdCl₂), ligand (XPhos vs. SPhos), and solvent (DMF vs. THF) to identify robust conditions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 12 h conventional heating) while maintaining yield .

- Additives : Use of Cs₂CO₃ instead of K₂CO₃ enhances base strength, improving coupling efficiency for electron-deficient pyrimidines .

Q. Example Optimization Table :

| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | DMF | 100 | 65 |

| PdCl₂ | SPhos | THF | 80 | 55 |

| Pd(OAc)₂ | None | DMF | 120 | <30 |

Advanced: How to resolve discrepancies in NMR data for stereoisomers or regioisomers?

Answer:

- 2D NMR Techniques :

- Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian09 at B3LYP/6-31G* level) to validate regiochemistry .

- Chiral Derivatization : Convert the compound to diastereomers using Mosher’s acid, enabling separation and quantification via HPLC .

Advanced: What strategies mitigate Boc-group deprotection during synthesis?

Answer:

- pH Control : Avoid acidic conditions (e.g., TFA) in early steps; use neutral buffers (pH 7–8) for coupling reactions .

- Alternative Protecting Groups : For steps requiring harsh acids, replace Boc with Fmoc (removed by piperidine) .

- In Situ Protection : Add Boc-anhydride during workup to reprotect any deprotected amines .

Q. Stability Data :

| Condition | Boc Retention (%) |

|---|---|

| pH 2, 25°C, 1 h | <10 |

| pH 7, 80°C, 6 h | >95 |

| 10% TEA/MeOH | >90 |

Advanced: How to address low solubility in biological assays?

Answer:

- Co-solvent Systems : Use DMSO/PBS (10:90 v/v) with sonication (30 min) to achieve 1–5 mM stock solutions .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the carbamate moiety to enhance aqueous solubility .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.